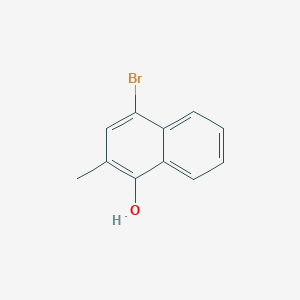
4-Bromo-2-methylnaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methylnaphthalen-1-ol is an organic compound with the molecular formula C₁₁H₉BrO It is a derivative of naphthalene, characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylnaphthalen-1-ol typically involves the bromination of 2-methylnaphthalene followed by hydroxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The hydroxylation step can be carried out using various oxidizing agents like hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, optimized for yield and purity. The choice of reagents and conditions is crucial to ensure efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-methylnaphthalen-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methylnaphthalen-1-ol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-bromo-2-methylnaphthalen-1-one, while substitution with an amine can produce 4-amino-2-methylnaphthalen-1-ol .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methylnaphthalen-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-naphthol: Similar structure but with the bromine atom at the second position.
4-Bromo-1-naphthol: Lacks the methyl group at the second position.
2-Methylnaphthalen-1-ol: Lacks the bromine atom at the fourth position.
Uniqueness: 4-Bromo-2-methylnaphthalen-1-ol is unique due to the combination of the bromine atom and the hydroxyl group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C11H9BrO |
|---|---|
Molekulargewicht |
237.09 g/mol |
IUPAC-Name |
4-bromo-2-methylnaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,13H,1H3 |
InChI-Schlüssel |
YFTAFANUSIABTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Iodoimidazo[1,2-a]pyrazine](/img/structure/B11869598.png)
![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] methanesulfonate](/img/structure/B11869606.png)
![tert-Butyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11869611.png)
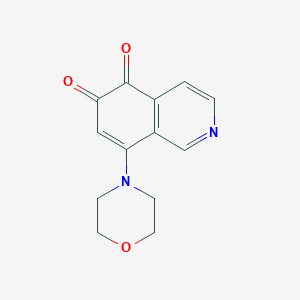
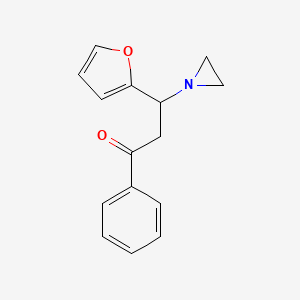
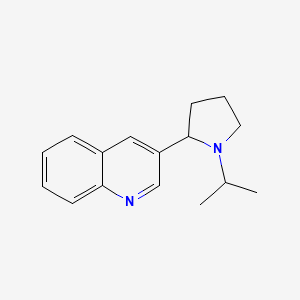
![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)
![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)

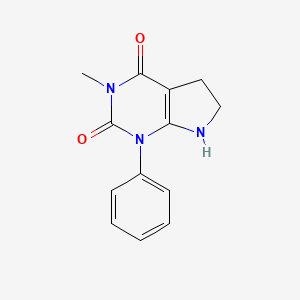
![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)

![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)
